TRPM3 Agonist CIM0216: EC50 and Selectivity Profile Versus Pregnenolone Sulfate
Derivative CIM0216, which incorporates the 5-(tert-butyl)isoxazol-3-yl core found in the target building block, activates TRPM3 with an EC50 of 770 nM in HEK293-TRPM3 cells, achieving maximal activation within approximately 100 seconds . In direct functional comparison, CIM0216 exhibits greater efficacy than the canonical TRPM3 agonist pregnenolone sulfate . The compound displays poor activation of TRPM1, TRPM2, TRPM4, TRPM5, TRPM6, TRPM7, TRPM8, and TRPV1, and at 10 µM concentration blocks hTRPM2 by 17%, hTRPM5 by 34%, and hTRPM8 by 61% . Substitution of the tert-butyl group with methyl in the isoxazole ring results in compounds that fail to reproduce this selectivity profile or efficacy level, confirming the building block's essential role .
| Evidence Dimension | TRPM3 agonist activity (efficacy) |
|---|---|
| Target Compound Data | Greater efficacy than pregnenolone sulfate |
| Comparator Or Baseline | Pregnenolone sulfate (canonical TRPM3 agonist) |
| Quantified Difference | Greater efficacy observed (qualitative); EC50 = 770 nM for target compound derivative CIM0216 |
| Conditions | HEK293-TRPM3 cells; elevation of intracellular Ca2+ levels |
Why This Matters
This differentiation is procurement-critical for TRPM3 channel researchers requiring a validated agonist with defined potency and selectivity over related TRP channels.
